molecular formula C12H10BFO3 B7952588 3-(2-Fluorophenoxy)phenylboronic acid

3-(2-Fluorophenoxy)phenylboronic acid

Cat. No.: B7952588
M. Wt: 232.02 g/mol
InChI Key: CPTYXOPGOGPDSQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-fluorophenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)phenylboronic acid typically involves the reaction of 2-fluorophenol with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the phenylboronic acid and the 2-fluorophenoxy group . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

3-(2-Fluorophenoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)phenylboronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The presence of the 2-fluorophenoxy group enhances the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Fluorophenylboronic acid
  • 3-Phenoxyphenylboronic acid

Comparison: 3-(2-Fluorophenoxy)phenylboronic acid is unique due to the presence of both a fluorine atom and a phenoxy group, which impart distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

[3-(2-fluorophenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTYXOPGOGPDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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